(-)-trans-Isopiperitenol

描述

Historical Context and Discovery

The discovery and characterization of this compound emerged from early investigations into plant metabolism and the biosynthetic pathways of monoterpenes. Historical research dating back to 1985 established the fundamental enzymatic transformations involving this compound, when researchers first demonstrated that soluble enzyme extracts from peppermint leaves could oxidize isopiperitenol to isopiperitenone. These pioneering studies revealed that the oxidation process was catalyzed by a nicotinamide adenine dinucleotide-dependent dehydrogenase with a molecular weight of approximately 66,000 daltons, establishing the foundation for understanding the enzymatic machinery responsible for monoterpene transformations.

The significance of this compound in organic chemistry became more apparent through subsequent investigations that revealed its challenging synthetic accessibility. For over a century, chemists had envisioned what they termed a "dream reaction" involving the selective conversion of neral to isopiperitenol, a transformation that was considered impossible due to the higher reactivity of the product compared to the starting materials. The historical attempts by chemists Albert Verley and Friedrich Wilhelm Semmler more than 100 years ago were unsuccessful, highlighting the synthetic challenges associated with this compound. This historical context underscores the compound's importance as both a natural product and a synthetic target that has driven methodological advances in organic chemistry.

The systematic study of this compound gained momentum through the development of advanced analytical techniques, particularly gas chromatography-mass spectrometry, which enabled researchers to identify and quantify this compound in complex plant extracts. Early characterization work established that this compound serves as a critical branching point in monoterpene biosynthesis, where the metabolic fate of the molecule determines the final products of the pathway. These foundational discoveries established the compound as a subject of intense research interest, both for understanding natural product biosynthesis and for developing synthetic approaches to valuable monoterpene-derived compounds.

Significance in Monoterpene Chemistry

This compound occupies a central position in monoterpene chemistry as a key intermediate that bridges the gap between simple cyclic olefins and highly functionalized natural products. The compound's significance stems from its role as a substrate for multiple enzymatic transformations that lead to diverse biological outcomes. In the peppermint biosynthetic pathway, this compound undergoes oxidation by isopiperitenol dehydrogenase to form isopiperitenone, which subsequently serves as a precursor to menthol and related compounds. This transformation represents one of the critical steps in the biosynthesis of commercially important molecules, with the dehydrogenase enzyme exhibiting high specificity for the trans-isomer with a kinetic parameter value of 1.8 ± 0.2 micromolar for the substrate.

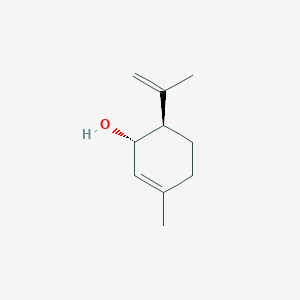

The structural features of this compound that confer its significance in monoterpene chemistry include the presence of both a hydroxyl group and a double bond in specific stereochemical arrangements. The compound has the molecular formula carbon ten hydrogen sixteen oxygen, with a molecular weight of 152.23 grams per mole. The stereochemistry at the hydroxyl-bearing carbon and the adjacent positions determines the compound's reactivity and its ability to serve as a substrate for specific enzymes. Research has demonstrated that the requirement for a double bond adjacent to the carbinol carbon is essential for substrate recognition by monoterpenol dehydrogenases, highlighting the precise structural requirements that make this compound significant in enzymatic transformations.

The biochemical significance of this compound extends beyond its role as a simple intermediate, as it represents a point of metabolic control in monoterpene biosynthesis. The compound can undergo different transformations depending on the enzymatic machinery present in specific plant species or tissues. In some contexts, it serves as a precursor to menthol through a series of reduction and isomerization reactions. In other biological systems, particularly in Perilla species, related isopiperitenol isomers undergo different transformations leading to distinct end products. This versatility in biochemical fate makes this compound a particularly significant compound for understanding how plants control the production of diverse secondary metabolites from common precursors.

Natural Occurrence and Distribution in Plant Species

This compound exhibits widespread distribution across multiple plant families, with its highest concentrations and most well-characterized occurrences found in species of the Lamiaceae family, particularly within the genus Mentha. Comprehensive chemical analysis of Mentha piperita has identified this compound as a natural constituent present in the essential oils and plant tissues, where it serves as an intermediate in the biosynthetic pathway leading to menthol. Gas chromatography-mass spectrometry analysis of peppermint essential oils has consistently detected this compound, though its concentrations vary significantly depending on factors such as plant maturity, environmental conditions, and tissue type.

The distribution pattern of this compound within plant tissues reflects its role as a biosynthetic intermediate rather than an end product. In peppermint plants, the compound is primarily localized in the secretory gland cells, which are the primary sites of monoterpene biosynthesis. These specialized structures contain the enzymatic machinery necessary for the conversion of simple terpene precursors through this compound to the final products characteristic of each species. The cellular localization of this compound and its associated enzymes has been demonstrated through both biochemical and molecular biological approaches, confirming that the biosynthetic pathway operates within discrete cellular compartments.

Comparative analysis across different Mentha species reveals variations in the relative abundance and metabolic fate of this compound. While Mentha piperita utilizes this compound primarily for menthol biosynthesis, Mentha spicata processes related intermediates through different pathways. In spearmint, the enzymatic machinery shows different substrate specificities, leading to the accumulation of different end products despite the presence of similar intermediates. This species-specific variation in the processing of this compound demonstrates how subtle differences in enzyme evolution can lead to dramatically different chemical profiles among closely related plant species.

属性

分子式 |

C10H16O |

|---|---|

分子量 |

152.23 g/mol |

IUPAC 名称 |

(1S,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9-11H,1,4-5H2,2-3H3/t9-,10+/m1/s1 |

InChI 键 |

OLAKPNFIICOONC-ZJUUUORDSA-N |

SMILES |

CC1=CC(C(CC1)C(=C)C)O |

手性 SMILES |

CC1=C[C@@H]([C@H](CC1)C(=C)C)O |

规范 SMILES |

CC1=CC(C(CC1)C(=C)C)O |

产品来源 |

United States |

科学研究应用

Pharmacological Applications

1.1 Cannabinoid Synthesis

Recent advancements in synthetic chemistry have highlighted the potential of (-)-trans-Isopiperitenol as a precursor for cannabinoids and menthol. A study demonstrated that this compound can be selectively converted into cannabinoids using a confined chiral acid catalyst. This method offers an efficient route to synthesize cannabinoids, which are increasingly in demand for their therapeutic properties in treating ailments such as cancer-related symptoms and chronic pain management .

1.2 Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that this compound can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, making it a potential candidate for developing natural antimicrobial agents .

Food Technology Applications

2.1 Flavoring Agent

Due to its pleasant minty aroma, this compound is widely used as a flavoring agent in the food industry. It enhances the sensory profile of products such as candies, beverages, and baked goods. The compound's ability to impart a cooling sensation makes it particularly popular in mint-flavored products .

2.2 Biotransformation Studies

Biotransformation studies have shown that this compound can be produced from limonene through microbial processes. For instance, specific strains of Saccharomyces cerevisiae have been utilized to convert limonene into this compound, showcasing its potential for sustainable production methods within the food industry .

Synthetic Chemistry Applications

3.1 Asymmetric Synthesis

The asymmetric synthesis of this compound is pivotal for producing enantiomerically pure compounds used in pharmaceuticals. The development of new catalytic methods to synthesize this compound has opened pathways for creating other valuable chemical entities with high specificity and yield .

3.2 Enzyme Characterization

Research has isolated enzymes capable of converting precursor compounds into this compound. For example, the enzyme (−)-trans-isopiperitenol/(−)-trans-carveol dehydrogenase has been characterized from peppermint, which plays a crucial role in the biosynthesis of these terpenoids . The kinetic parameters of these enzymes are essential for understanding their efficiency and optimizing biocatalytic processes.

Data Table: Summary of Applications

相似化合物的比较

Structural and Functional Analogues

The table below compares (-)-trans-isopiperitenol with key monoterpene alcohols involved in related biosynthetic pathways:

| Compound | Structure | Hydroxylation Position | Key Enzyme(s) | Product(s) | Km (µM) | kcat (s⁻¹) |

|---|---|---|---|---|---|---|

| This compound | C3-hydroxylated p-menthane | C3 | Limonene-3-hydroxylase (L3H) | (-)-isopiperitenone | 72 | 0.002 |

| (-)-trans-Carveol | C6-hydroxylated p-menthane | C6 | Limonene-6-hydroxylase (L6H) | (-)-carvone | 1.8 | 0.02 |

| Borneol | Camphane derivative | C2 | Borneol dehydrogenase | Camphor | ~5 | N/A |

| Verbenol | Bicyclic monoterpene | C10 | Cytochrome P450 enzymes | Verbenone | N/A | N/A |

Key Observations :

- Positional Isomerism: this compound and (-)-trans-carveol are positional isomers, differing in hydroxylation sites (C3 vs. C6). This distinction directs their downstream metabolism: this compound leads to menthol, while (-)-trans-carveol is oxidized to carvone (spearmint’s primary flavor) .

- Enzyme Specificity: ISPD from peppermint exhibits dual activity, oxidizing both this compound (Km = 72 µM) and (-)-trans-carveol (Km = 1.8 µM), though the latter is a superior substrate due to its 40-fold lower Km . In contrast, borneol dehydrogenase from Lavandula × intermedia is strictly specific to borneol .

- Kinetic Efficiency: The low kcat of ISPD for this compound (0.002 s⁻¹) compared to (-)-trans-carveol (0.02 s⁻¹) underscores evolutionary adaptation to substrate availability in mint species .

准备方法

Reduction of (-)-Isopiperitenone

The most widely reported chemical method involves the reduction of (-)-isopiperitenone (3), a biosynthetic precursor in the peppermint pathway. Lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether selectively reduces the carbonyl group of (-)-isopiperitenone, yielding a mixture of (-)-trans-isopiperitenol (2) and (-)-cis-isopiperitenol (18) in an 85% yield with a diastereomeric ratio of 3:2.

Key Steps:

-

Reduction Conditions :

-

Diastereomer Separation :

Yield Optimization :

-

Gram-scale synthesis achieves 20–25% overall yield for (-)-isopiperitenone, with an 85% reduction efficiency.

-

Trans-isopiperitenol constitutes 60% of the reduced product (51% isolated yield after separation).

Chemoenzymatic Approaches

Integrated Chemical and Biocatalytic Steps

A hybrid strategy combines chemical oxidation with enzymatic reduction to enhance stereocontrol:

Synthetic Pathway :

-

Oxidation of (+)-Isopulegol :

-

Enzymatic Conjugate Reduction :

-

Epimerization and Final Reduction :

Advantages :

Biological Oxidation Methods

Microbial Hydroxylation of Limonene

A patent by US20060155153A1 describes the use of Hormonema sp. Y-0067 yeast for selective hydroxylation of 4R(+)-limonene to this compound.

Process Overview :

-

Biooxidation :

-

Product Recovery :

Scalability :

Alternative Synthetic Strategies

Acid-Catalyzed Rearrangements

EvitaChem reports a route involving acid-mediated rearrangements of terpene precursors, though mechanistic details are sparse.

Proposed Pathway :

-

Substrate : Unspecified cyclic terpene.

-

Conditions : Acidic environment (e.g., H₂SO₄ or HCl).

-

Outcome : Rearrangement to this compound with moderate yield.

Challenges :

-

Competing side reactions (e.g., dehydration).

-

Limited stereochemical control compared to enzymatic methods.

Comparative Analysis of Preparation Methods

常见问题

Q. What analytical methods are recommended for quantifying (-)-trans-Isopiperitenol in enzymatic assays?

Gas chromatography-mass spectrometry (GC-MS) is widely used, with normalization to an internal standard (e.g., 3-carene) to account for variability. Concentrated cell suspensions and biological triplicates are critical for reproducibility. Peak area ratios relative to the standard and cell density (OD units) enable accurate quantification .

Q. How is substrate specificity determined for dehydrogenases acting on this compound?

Enzyme kinetics (Km, kcat) are measured using saturating substrate concentrations and NAD+ cofactors. Comparative assays with structurally similar monoterpene alcohols (e.g., carveol, borneol) identify selectivity. For example, MpISPD shows higher affinity for (-)-trans-carveol (Km = 1.8 µM) than this compound (Km = 72 µM), but slower reaction velocities (kcat = 0.002 s⁻¹) .

Q. What are the key challenges in isolating this compound from biological sources?

Purification requires techniques like liquid-liquid extraction followed by silica gel chromatography. Challenges include low natural abundance, isomerization risks during extraction, and co-elution with similar monoterpenes. Enzymatic synthesis via dehydrogenases (e.g., SDR superfamily enzymes) offers higher specificity but requires cofactor regeneration systems .

Advanced Research Questions

Q. What strategies improve the low reaction velocity of this compound dehydrogenases?

Optimize reaction conditions (e.g., NAD+ concentration, temperature) or engineer enzymes via directed evolution to enhance kcat. For example, MpISPD’s slow catalysis (kcat = 0.002 s⁻¹ for this compound) may be addressed by mutating residues near the substrate-binding pocket to reduce steric hindrance .

Q. How can microbial systems be engineered to enhance this compound production?

Co-express CYP enzymes (e.g., CYP532A30.Ap) with redox partners (e.g., cytochrome P450 reductases) in S. cerevisiae. Use high-cell-density cultures and in situ product removal to mitigate toxicity. Strain optimization (e.g., promoter strength, codon usage) and cofactor regeneration (e.g., NADH recycling) further boost yields .

Q. What methodologies address discrepancies in enzyme reversibility studies?

Validate reversibility via equilibrium assays with NADH and (-)-trans-isopiperitenone. For instance, PcPKISPD1 catalyzes reduction of (-)-trans-isopiperitenone, while MpISPD lacks measurable reductase activity. Use isotopic labeling (e.g., ²H-NADH) to track reaction directionality and confirm thermodynamic constraints .

Q. How do structural variations in dehydrogenases influence this compound metabolism?

Perform homology modeling and molecular dynamics simulations to compare active sites. Residues such as Thr143 or Ser144 in MpISPD may govern substrate orientation. Site-directed mutagenesis can test hypotheses, e.g., substituting bulkier residues to alter substrate access .

Data Analysis & Reproducibility

Q. What statistical frameworks are suitable for analyzing this compound enzyme kinetics?

Use nonlinear regression (e.g., Michaelis-Menten fitting) with tools like GraphPad Prism. Report mean ± SD for triplicate assays and validate assumptions (e.g., steady-state conditions). For low-velocity reactions (kcat < 0.01 s⁻¹), extended incubation times or sensitive detection methods (e.g., fluorescence-coupled assays) improve data reliability .

Q. How can researchers ensure reproducibility in biotransformation experiments?

Adopt NIH preclinical guidelines: detail strain genotypes (e.g., S. cerevisiae CEN-PK2-1C), culture conditions (OD, media), and plasmid constructs (e.g., pPK245 vector). Publicly deposit raw GC-MS data and protocols in repositories like Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。